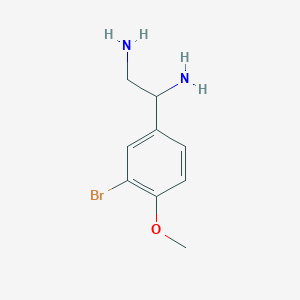
(R)-1-(3-(1-Aminoethyl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one is a chiral compound with a specific configuration It is an organic molecule that contains an amino group and a ketone group, making it a versatile intermediate in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoacetophenone and ®-1-phenylethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is tetrahydrofuran (THF).
Catalysts and Reagents: Palladium catalysts are often employed to facilitate the coupling reaction between the bromoacetophenone and the amine. Additionally, bases such as potassium carbonate are used to deprotonate the amine and promote nucleophilic attack on the carbonyl group.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ®-1-(3-(1-Nitroethyl)phenyl)ethan-1-one.
Reduction: Formation of ®-1-(3-(1-Aminoethyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for investigating the stereoselectivity of enzymes.
Medicine
In medicinal chemistry, ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
作用機序
The mechanism of action of ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- (S)-1-(3-(1-Aminoethyl)phenyl)ethan-1-one
- 1-(3-(1-Aminoethyl)phenyl)propan-1-one
- 1-(3-(1-Aminoethyl)phenyl)butan-1-one
Uniqueness
®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its (S)-enantiomer, it may exhibit different reactivity and selectivity in chemical reactions and biological interactions. The presence of the ketone group also differentiates it from similar compounds with different functional groups.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
1-[3-[(1R)-1-aminoethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m1/s1 |
InChIキー |
SGZDPFWWMLLGAS-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)C)N |
正規SMILES |
CC(C1=CC(=CC=C1)C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,6-Dimethyl-3H-imidazo[4,5-C]pyridine](/img/structure/B13038414.png)






![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B13038443.png)
![(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038446.png)

